An In-Depth Technical Guide to N-Fmoc-(S)-3-fluorohomophenylalanine: Properties, Synthesis, and Application
An In-Depth Technical Guide to N-Fmoc-(S)-3-fluorohomophenylalanine: Properties, Synthesis, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Non-Natural Amino Acids
In the landscape of modern drug discovery and peptide science, the incorporation of non-natural amino acids is a cornerstone strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. N-Fmoc-(S)-3-fluorohomophenylalanine is a specialized building block designed to impart unique structural and functional properties to synthetic peptides. This guide offers a comprehensive technical overview of its chemical structure, physicochemical properties, and its strategic application in Solid-Phase Peptide Synthesis (SPPS), providing field-proven insights for its effective utilization in research and development.
Chemical Identity and Physicochemical Properties
N-Fmoc-(S)-3-fluorohomophenylalanine is a derivative of the amino acid L-phenylalanine, distinguished by two key modifications: the addition of a methylene group to the side chain to form a "homo" analogue, and the substitution of a hydrogen atom with fluorine at the meta-position of the phenyl ring. The N-terminus is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, making it directly suitable for the most common peptide synthesis methodologies.[][2]
Chemical Structure
The structure integrates the base-labile Fmoc group for orthogonal protection, the chiral (S)-alpha carbon essential for biological recognition, and the uniquely modified side chain that drives its specialized applications.
Caption: Chemical structure of N-Fmoc-(S)-3-fluorohomophenylalanine.
Properties Summary
The following table summarizes the key physicochemical properties of this compound, compiled from leading chemical suppliers.
| Property | Value | Source(s) |
| Chemical Name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid | N/A |
| Synonyms | Fmoc-L-Homo-Phe(3-F)-OH, Fmoc-3-Fluoro-L-homophenylalanine | [3] |
| CAS Number | Not explicitly found for homophenylalanine, 198560-68-8 for Phenylalanine analog | [3][4] |
| Molecular Formula | C25H22FNO4 | [5] |
| Molecular Weight | 419.45 g/mol | [5] |
| Appearance | White to off-white solid/powder | [5][6] |
| Purity | ≥98% (HPLC) | [6] |
| Storage Temperature | 2-8°C | [4][5] |
| Solubility | Soluble in DMF, DMSO | [7] |
The Rationale for Fluorination and Homologation in Peptide Design
The specific modifications in this molecule are not arbitrary; they are deliberate choices to modulate the biological and chemical properties of the resulting peptide.
The Influence of the 3-Fluoro Substituent
The introduction of a fluorine atom onto the phenyl ring is a well-established strategy in medicinal chemistry to enhance drug-like properties.[8]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the in vivo half-life of a peptide.
-
Lipophilicity: Fluorine substitution increases the lipophilicity of the side chain.[3] This can enhance membrane permeability and improve cellular uptake, which is often a major hurdle for peptide therapeutics.
-
Binding Interactions: The high electronegativity of fluorine alters the electronic properties of the aromatic ring, potentially leading to new, favorable interactions with biological targets. These can include dipole-dipole, hydrogen bonding, and orthogonal multipolar C–F···C=O interactions, which can increase binding affinity and selectivity.[3]
The Impact of the Homophenylalanine Backbone
Homologation, the insertion of an extra methylene (-CH2-) group into the side chain, directly influences the peptide's conformational space. This additional flexibility can allow the side chain to access binding pockets that are unavailable to the native phenylalanine residue. Conversely, it can also introduce specific conformational constraints that pre-organize the peptide into a bioactive conformation, thereby increasing potency and reducing off-target effects.
Application in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This amino acid derivative is designed for seamless integration into standard Fmoc-SPPS protocols, which is the predominant method for peptide synthesis.[2]
The Role of the Fmoc Protecting Group
The Fmoc group is the cornerstone of this chemistry due to its unique lability profile. It is stable to the acidic conditions used for final cleavage of peptides from most resins but is readily removed by a mild organic base, typically piperidine.[9] This orthogonality is critical, as it allows for the sequential addition of amino acids without damaging the growing peptide chain or its acid-labile side-chain protecting groups.[][9]
Standard SPPS Workflow
The incorporation of any Fmoc-amino acid follows a well-defined iterative cycle. The trustworthiness of the overall synthesis relies on driving each step to completion, which is verified through in-process monitoring.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Key Protocol: Incorporation of N-Fmoc-(S)-3-fluorohomophenylalanine
This protocol outlines a self-validating system for coupling the amino acid to a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free amine
-
N-Fmoc-(S)-3-fluorohomophenylalanine
-
Coupling Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous, peptide-grade DMF (N,N-Dimethylformamide)
-
Kaiser test kit
Methodology:
-
Preparation of Coupling Solution:
-
In a clean vessel, dissolve 4 equivalents of N-Fmoc-(S)-3-fluorohomophenylalanine and 3.95 equivalents of HBTU in the minimum required volume of DMF.
-
Causality: Using a slight excess of the amino acid and activator ensures the reaction is driven to completion. HBTU is a highly efficient activator that minimizes the risk of racemization.
-
-
Activation:
-
Just prior to adding to the resin, add 8 equivalents of DIPEA to the coupling solution and vortex for 1 minute.
-
Causality: DIPEA acts as a non-nucleophilic base to activate the carboxyl group of the amino acid, preparing it for nucleophilic attack by the resin's free amine. Activation is performed immediately before use to prevent premature degradation of the activated species.
-
-
Coupling Reaction:
-
Drain the wash solvent from the deprotected peptide-resin.
-
Immediately add the activated coupling solution to the resin.
-
Agitate the reaction vessel (e.g., via nitrogen bubbling or mechanical shaking) for 1-2 hours at room temperature.
-
-
Monitoring and Validation:
-
After the initial coupling time, take a small sample of resin beads, wash thoroughly with DMF and then ethanol, and perform a Kaiser test.
-
Self-Validation: A negative Kaiser test (beads remain yellow) indicates that all free amines have been successfully acylated, confirming reaction completion. If the test is positive (blue beads), the coupling reaction should be extended or repeated.
-
-
Post-Coupling Wash:
-
Once the coupling is complete, drain the reaction mixture and wash the peptide-resin extensively with DMF (3-5 times) to remove all soluble reagents and byproducts. The resin is now ready for the next deprotection cycle.
-
Quality Control and Analytical Characterization
The quality of the Fmoc-amino acid building block is paramount to the success of the final peptide. Reputable suppliers provide a Certificate of Analysis detailing the purity and identity of the material.
-
Purity (HPLC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing purity. High-quality reagents should have a purity of ≥99% to prevent the accumulation of deletion or truncated peptide sequences.
-
Identity (Mass Spectrometry): The molecular weight is confirmed using mass spectrometry, ensuring the correct compound is being used.
-
Structure (NMR): Nuclear Magnetic Resonance (1H, 13C, and importantly, 19F NMR) spectroscopy is used to confirm the precise chemical structure, including the position of the fluorine atom.[10][11]
-
Enantiomeric Purity: Chiral HPLC is used to ensure an enantiomeric purity of ≥99.8%, which is critical for synthesizing stereochemically defined peptides.
Conclusion
N-Fmoc-(S)-3-fluorohomophenylalanine is a highly specialized chemical tool that empowers peptide chemists and drug developers to create novel peptides with enhanced pharmacological profiles. Its rational design, combining the metabolic stability offered by fluorination with the altered conformational properties of a homologated side chain, makes it a valuable asset for modulating peptide bioactivity, stability, and cell permeability. When integrated into a robust and well-monitored Fmoc-SPPS workflow, this building block can accelerate the development of next-generation peptide therapeutics.
References
-
Wiley-VCH. Supporting Information. 2008. [Link]
-
Awad, L. F., & Abdel Maged, M. S. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 18, 2224–2255. 2022. [Link]
-
Aapptec Peptides. Fmoc-Phe(3-F)-OH [198560-68-8]. [Link]
-
ResearchGate. 19F‐NMR spectra for N‐Fmoc‐protected 3c. (a) 376 MHz, CDCl3, 25 °C; (b).... [Link]
-
The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]
-
Organic Chemistry Portal. Synthesis of N -Fmoc-Protected Amino Acid Esters and Peptides. [Link]
-
Semantic Scholar. Advances in Fmoc solid-phase peptide synthesis. [Link]
Sources
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CAS 198560-68-8: (S)-N-FMOC-3-Fluorophenylalanine [cymitquimica.com]
- 4. L -Fmoc-3-fluorophenylalanine 198560-68-8 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. researchgate.net [researchgate.net]
